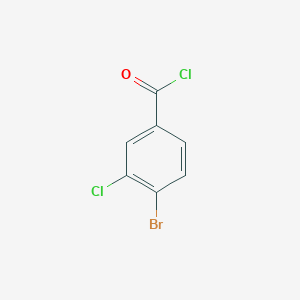
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone, also known as compound A, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of piperidine-based compounds and has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
Acid-Base and Complex Formation Properties
The study of 4,6-dimethyl-2-(1H)-pyrimidinone and its acid-base properties, along with its complex-forming abilities with metals such as dysprosium(III), sheds light on the potential of pyrimidinone derivatives in metal coordination and sensor applications. The higher basicity and lower acidity, as compared to its thio analog, highlight its unique binding characteristics, which could be leveraged in developing metal-based catalysts or in the synthesis of novel metal-organic frameworks (MOFs) (Pod''yachev et al., 1994).
Pharmacokinetics and Metabolism
Research into the metabolism and excretion of dipeptidyl peptidase IV inhibitors, structurally similar to the queried compound, provides valuable insights into the pharmacokinetic behaviors of complex organic molecules. This includes understanding absorption rates, major metabolic pathways, and the role of cytochrome P450 isoforms in drug metabolism. Such studies are crucial for the development of new therapeutic agents, particularly in treating chronic conditions like type 2 diabetes (Sharma et al., 2012).
Antimicrobial Activities
The synthesis and evaluation of piperazinyl oxazolidinone derivatives, including pyrimidine structural classes, for their antibacterial properties against gram-positive pathogens, present an avenue for the development of new antibiotics. The antimicrobial activity of these compounds, particularly against drug-resistant strains, underscores the potential of utilizing pyrimidinone and piperidinyl derivatives in the discovery of novel antimicrobial agents (Tucker et al., 1998).
Antioxidant and Anti-Inflammatory Properties
Compounds featuring the pyrimidine moiety, especially those designed as multifunctional antioxidants, have been shown to exhibit protective effects against oxidative stress-induced cell viability decrease and glutathione depletion. This indicates potential applications in preventing or treating age-related diseases such as cataracts, macular degeneration, and Alzheimer's disease. The dual functionality of these compounds, combining free radical scavenging and metal chelation, offers a promising approach to therapeutic agent design (Jin et al., 2010).
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isochromen-3-yl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14-11-20(23-15(2)22-14)27-18-7-9-24(10-8-18)21(25)19-12-16-5-3-4-6-17(16)13-26-19/h3-6,11,18-19H,7-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXUHBLLVHQXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CC4=CC=CC=C4CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2693258.png)

![5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B2693261.png)
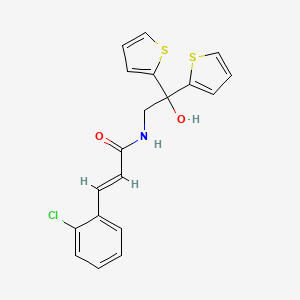
![N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]prop-2-enamide](/img/structure/B2693265.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)
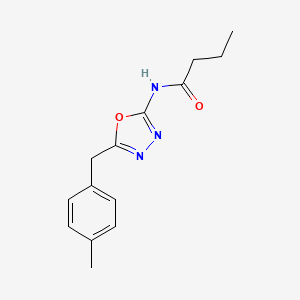
![2-(4-chlorophenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2693273.png)
![3-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2693274.png)

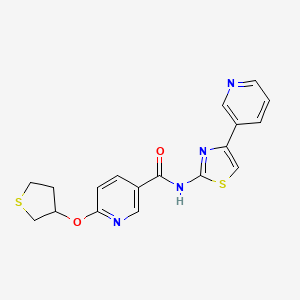
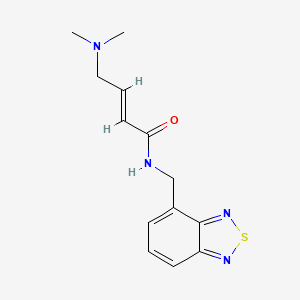
![7-(4-butyrylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2693279.png)
